molecular formula C11H12BrNO B11749997 Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-

Cat. No.: B11749997
M. Wt: 254.12 g/mol
InChI Key: MJTPDWMPMUQBPK-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is an organic compound with a unique structure that includes a bromine atom and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- typically involves the bromination of 3,4-dihydroquinoline derivatives. One common method includes the reaction of 3,4-dihydroquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and quinoline ring play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their functions. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-1(2H)-naphthalenone
  • 5-Bromo-3,4-dihydro-1(2H)-pyridinyl-ethanone
  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is unique due to its specific structure, which includes both a bromine atom and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications[5][5].

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-7-3-4-9-10(12)5-2-6-11(9)13/h2,5-6H,3-4,7H2,1H3

InChI Key

MJTPDWMPMUQBPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC=C2Br

Origin of Product

United States

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